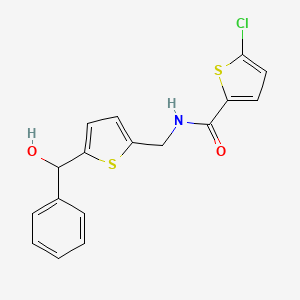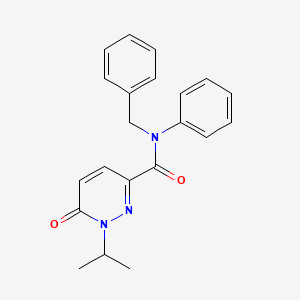
4-Chloro-5-méthylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a carboxamide group at the 2-position. This compound is used in various scientific research fields due to its unique chemical properties.
Applications De Recherche Scientifique
4-Chloro-5-methylpyridine-2-carboxamide is utilized in various scientific research applications, including:
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound can react with other substances in a nonchlorinated organic solvent . More research is needed to understand its interaction with its targets and the resulting changes.
Pharmacokinetics
It’s soluble in Dichloromethane, Ethyl Acetate, and Methanol , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methylpyridine-2-carboxamide . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Also, it should be stored at -20° C to maintain its stability.
Méthodes De Préparation
The synthesis of 4-Chloro-5-methylpyridine-2-carboxamide typically involves the chlorination of 5-methylpyridine-2-carboxamide. One common method includes the reaction of 5-methylpyridine-2-carboxamide with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at a controlled temperature . The reaction proceeds with the substitution of the hydrogen atom at the 4-position by a chlorine atom, resulting in the formation of 4-Chloro-5-methylpyridine-2-carboxamide.
Analyse Des Réactions Chimiques
4-Chloro-5-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Comparaison Avec Des Composés Similaires
4-Chloro-5-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-Chloro-N-methylpyridine-2-carboxamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the carboxamide group.
5-Methylpyridine-2-carboxamide: Lacks the chlorine atom at the 4-position, resulting in different chemical reactivity and biological activity.
4-Chloro-2-pyridinecarboxamide: Similar structure but without the methyl group at the 5-position, affecting its chemical properties and applications.
These comparisons highlight the unique chemical and biological properties of 4-Chloro-5-methylpyridine-2-carboxamide, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
4-chloro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVXGSQOFXDRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)
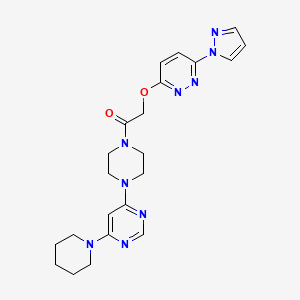
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)

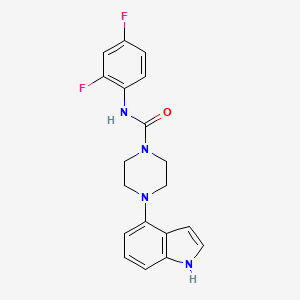
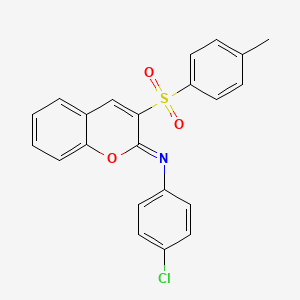

![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide](/img/structure/B2368909.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)
